molecular formula C21H28O3 B14088692 Delta9-THCQ

Delta9-THCQ

Cat. No.: B14088692
M. Wt: 328.4 g/mol
InChI Key: KVAAAUWYXXYUQE-HZPDHXFCSA-N
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Description

Delta-9-tetrahydrocannabinol quinone (Delta9-THCQ) is a synthetic derivative of Delta-9-tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of the cannabis plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delta9-THCQ typically involves the oxidation of Delta9-THC. One common method is the use of chromic acid or potassium permanganate as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group to a quinone structure.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of Delta9-THC from cannabis plants, followed by chemical oxidation. The process includes:

    Extraction: Delta9-THC is extracted from cannabis flowers using organic solvents.

    Oxidation: The extracted Delta9-THC is then oxidized using chromic acid or potassium permanganate.

    Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Delta9-THCQ undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

    Reduction: Reduction reactions can convert this compound back to Delta9-THC or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the quinone structure.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

    Oxidation: Formation of higher quinone derivatives.

    Reduction: Conversion back to Delta9-THC or other reduced forms.

    Substitution: Introduction of different functional groups, leading to a variety of substituted quinones.

Scientific Research Applications

Delta9-THCQ has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of quinones and their derivatives.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Delta9-THCQ exerts its effects through interactions with various molecular targets and pathways. It is known to:

    Bind to Cannabinoid Receptors: this compound interacts with cannabinoid receptors (CB1 and CB2) in the body, leading to modulation of neurotransmitter release and other cellular responses.

    Modulate Enzymatic Activity: It can influence the activity of enzymes involved in oxidative stress and inflammation.

    Affect Cellular Signaling: this compound can alter signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Delta9-THCQ is unique compared to other similar compounds due to its quinone structure. Some similar compounds include:

    Delta9-THC: The parent compound, known for its psychoactive effects.

    Delta8-THC: An isomer of Delta9-THC with slightly different psychoactive properties.

    Delta9-THCA: The acidic precursor of Delta9-THC, which is non-psychoactive until decarboxylated.

    Delta9-THCV: A variant with potential appetite-suppressing and anti-inflammatory properties.

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,4-dione

InChI

InChI=1S/C21H28O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h11-12,15-16H,5-10H2,1-4H3/t15-,16-/m1/s1

InChI Key

KVAAAUWYXXYUQE-HZPDHXFCSA-N

Isomeric SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3[C@H]2C=C(CC3)C)(C)C

Canonical SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2C=C(CC3)C)(C)C

Origin of Product

United States

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